(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone
Overview
Description
(3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring, a bromophenyl group, a sulfonyl group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzene sulfonyl chloride with 1-benzofuran-2-ylmethanol under basic conditions to form the sulfonyl intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
- Oxidized derivatives of the benzofuran ring.
- Reduced forms of the sulfonyl group.
- Substituted aromatic rings with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry:
- Utilized in the development of advanced materials and polymers.
- Studied for its potential use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzofuran ring and aromatic groups can participate in π-π interactions with biological macromolecules, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Bromophenyl)sulfonyl derivatives: Compounds with similar sulfonyl and bromophenyl groups.
Benzofuran derivatives: Compounds containing the benzofuran ring.
Chlorophenyl derivatives: Compounds with chlorophenyl groups.
Uniqueness:
- The combination of the benzofuran ring, sulfonyl group, bromophenyl, and chlorophenyl groups in a single molecule makes (3-{[(4-Bromophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(4-chlorophenyl)methanone unique.
- Its diverse reactivity and potential applications in various fields set it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[3-[(4-bromophenyl)sulfonylmethyl]-1-benzofuran-2-yl]-(4-chlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrClO4S/c23-15-7-11-17(12-8-15)29(26,27)13-19-18-3-1-2-4-20(18)28-22(19)21(25)14-5-9-16(24)10-6-14/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUERYPHXMPLUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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